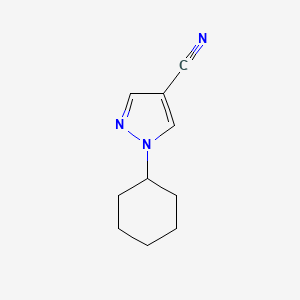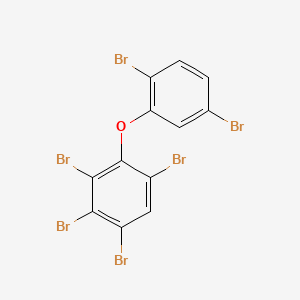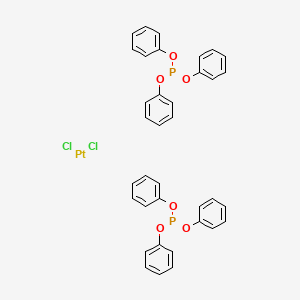
cis-Dichlorobis(triphenylphosphite)platinum(II)
Vue d'ensemble
Description
Cis-Dichlorobis(triphenylphosphine)platinum(II) is primarily used as a reagent for the synthesis of other platinum molecules and in platinum plating . It is also used in hydrosilylation, wax oil catalytic cracking, and as a platinum catalyst .
Synthesis Analysis
The cis isomer is prepared by heating solutions of platinum (II) chlorides with triphenylphosphine . For example, starting from potassium tetrachloroplatinate: K2PtCl4 + 2 PPh3 → cis-Pt(PPh3)2Cl2 + 2 KCl .Molecular Structure Analysis
The molecular formula of cis-Dichlorobis(triphenylphosphine)platinum(II) is C36H30Cl2P2Pt . The Pt-Cl1 and Pt-Cl2 distances are 2.3390(10) Å and 2.3256 Å, which are longer than Pt-P1 and Pt-P2 with 2.1985(12) Å and 2.1998(10) Å respectively . These data suggest a distorted square planar geometry for this complex with two chlorine ligands in a cis configuration .Chemical Reactions Analysis
Cis-Dichlorobis(triphenylphosphine)platinum(II) is used in various chemical reactions. It is a catalyst for the preparation of soluble polymers of monosubstituted acetylenes with quaternary ammonium pendant groups, alkynylation and hydrogenation reactions, and hetero-Diels-Alder/ring-opening reactions .Physical And Chemical Properties Analysis
The melting point of cis-Dichlorobis(triphenylphosphine)platinum(II) is greater than or equal to 300 °C . The molecular weight is 790.56 .Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
The single crystal structure of cis-Dichlorobis(triphenylphosphite)platinum(II), [PtCl2(P(OPh)3)2], has been determined . This complex crystallizes in the orthorhombic space group, P212121, with cell constant, a=10.4135(13), b=14.0635(16), c=23.505(3) Ǻ and v=3448.3(7) Ǻ 3 . These data together with bond angles suggest a distorted square planar geometry for this complex with two chlorine ligands in a cis configuration .
Synthesis of Other Platinum Molecules
Cis-Dichlorobis(triphenylphosphite)platinum(II) is used primarily as a reagent for the synthesis of other platinum molecules . It plays a crucial role in the preparation of various platinum complexes.
Platinum Plating
This compound is also used in platinum plating . Platinum plating is a method of depositing a thin layer of platinum onto the surface of another metal, commonly used in jewelry, medical devices, and electronics.
Catalyst in Hydrosilylation
Cis-Dichlorobis(triphenylphosphite)platinum(II) is used in hydrosilylation . Hydrosilylation, or hydrosilation, is the process of adding silicon across a carbon-carbon double bond or a carbon-oxygen double bond.
Catalyst in Wax Oil Catalytic Cracking
Another application of cis-Dichlorobis(triphenylphosphite)platinum(II) is in wax oil catalytic cracking . In this process, long-chain hydrocarbons of high boiling points are broken down into short-chain hydrocarbons of lower boiling points and low molecular weight.
Safety and Hazards
Propriétés
IUPAC Name |
dichloroplatinum;triphenyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15O3P.2ClH.Pt/c2*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTQKSXHYXAVTI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2O6P2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Dichlorobis(triphenylphosphite)platinum(II) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid](/img/structure/B1432661.png)

![Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1432663.png)
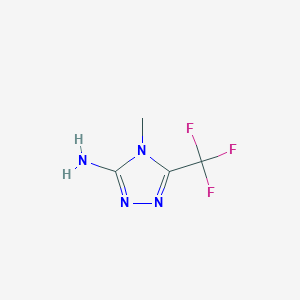
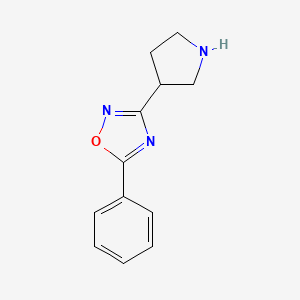

![1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B1432673.png)
